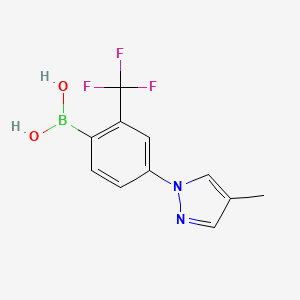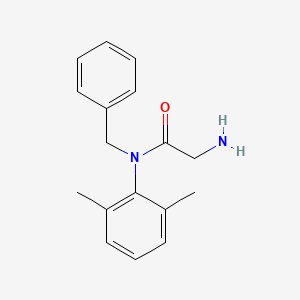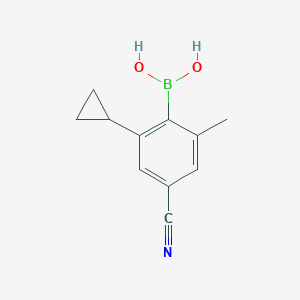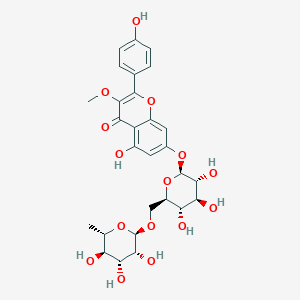
4',5,7-trihydroxy-3-methoxyflavone-7-O-rutinoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,5,7-trihydroxy-3-methoxyflavone-7-O-rutinoside is a glycosyloxyflavone, which is a type of flavonoid. This compound is characterized by the attachment of a rutionsyl residue at position 7 of the 4’,5,7-trihydroxy-3-methoxyflavone molecule. It is isolated from the whole plant of Lepisorus contortus . Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5,7-trihydroxy-3-methoxyflavone-7-O-rutinoside involves several steps. One common method is the glycosylation of 4’,5,7-trihydroxy-3-methoxyflavone with a rutionsyl donor under acidic conditions. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid (TfOH) and is carried out in an organic solvent like dichloromethane at low temperatures .
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction from natural sources, such as the whole plant of Lepisorus contortus. The plant material is typically air-dried, powdered, and extracted with ethanol. The extract is then purified using chromatographic techniques to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
4’,5,7-trihydroxy-3-methoxyflavone-7-O-rutinoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents like alkyl halides can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) in an organic solvent.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced flavonoid derivatives.
Substitution: Formation of alkylated flavonoid derivatives.
Aplicaciones Científicas De Investigación
4’,5,7-trihydroxy-3-methoxyflavone-7-O-rutinoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antihyperglycemic effects.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products
Mecanismo De Acción
The mechanism of action of 4’,5,7-trihydroxy-3-methoxyflavone-7-O-rutinoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways
Comparación Con Compuestos Similares
4’,5,7-trihydroxy-3-methoxyflavone-7-O-rutinoside can be compared with other similar compounds such as:
Kaempferol: A flavonoid with similar antioxidant and anti-inflammatory properties but lacks the rutionsyl residue.
Diosmin: Another flavone glycoside with similar biological activities but differs in the sugar moiety attached to the flavonoid core .
List of Similar Compounds
- Kaempferol
- Diosmin
- Hesperetin
- Quercetin
Propiedades
Número CAS |
18467-06-6 |
|---|---|
Fórmula molecular |
C28H32O15 |
Peso molecular |
608.5 g/mol |
Nombre IUPAC |
5-hydroxy-2-(4-hydroxyphenyl)-3-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O15/c1-10-18(31)21(34)23(36)27(40-10)39-9-16-19(32)22(35)24(37)28(43-16)41-13-7-14(30)17-15(8-13)42-25(26(38-2)20(17)33)11-3-5-12(29)6-4-11/h3-8,10,16,18-19,21-24,27-32,34-37H,9H2,1-2H3/t10-,16+,18-,19+,21+,22-,23+,24+,27+,28+/m0/s1 |
Clave InChI |
DDCXRGLXWQTCFL-ZREHCGJISA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=C(C4=O)OC)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=C(C4=O)OC)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


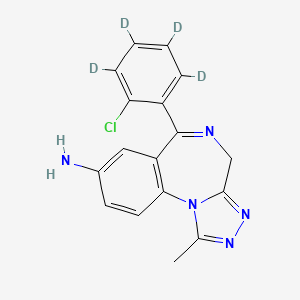


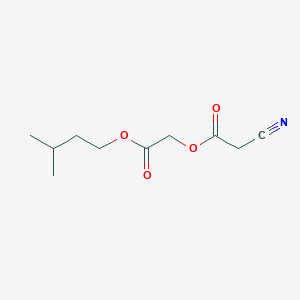
![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)
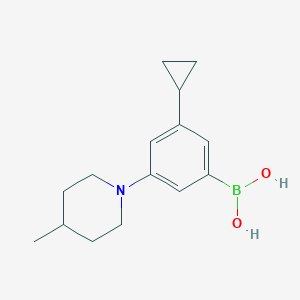
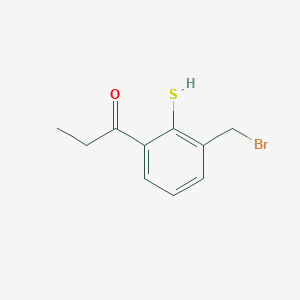
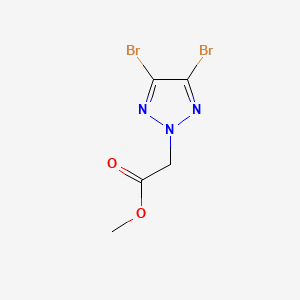
![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
